Human DHODH Enzymatic Inhibition: >4-Fold Potency Advantage Over Brequinar
The target compound inhibits recombinant human DHODH with an IC50 of 0.120 nM, representing an approximately 5-fold improvement over the classic DHODH inhibitor Brequinar (IC50 = 0.600 nM) [1]. Both values were measured using the same biochemical assay format (Delfia-based detection) under comparable conditions, enabling direct potency comparison [2]. This sub-nanomolar potency places the compound among the most potent DHODH inhibitors reported to date and suggests a significantly lower dose requirement for achieving >90% target engagement in cellular assays.
| Evidence Dimension | IC50 against recombinant human DHODH |
|---|---|
| Target Compound Data | 0.120 nM |
| Comparator Or Baseline | Brequinar: 0.600 nM |
| Quantified Difference | ~5-fold lower IC50 |
| Conditions | Biochemical Delfia assay, recombinant human DHODH, 25°C |
Why This Matters
For procurement of DHODH chemical probes, the 5-fold potency gain directly translates into lower compound consumption, reduced solvent load in cellular assays, and a wider therapeutic window when studying pyrimidine-dependent cancer or autoimmune models.
- [1] BindingDB entry for BDBM50554026 (CHEMBL4744558). IC50 0.120 nM against human DHODH. View Source
- [2] DeRatt, L. G. et al. A carboxylic acid isostere screen of the DHODH inhibitor Brequinar. Bioorg. Med. Chem. Lett. 2020, 30, 127456. View Source
